5-Fluoro-2-nitroanisole
Overview
Description
5-Fluoro-2-nitroanisole is a chemical compound that is part of the broader class of nitroanisoles, which are characterized by a nitro group (-NO2) and a methoxy group (-OCH3) attached to a benzene ring. The specific position of the fluoro and nitro substituents on the benzene ring can significantly influence the chemical and physical properties of the compound, as well as its reactivity in various chemical reactions.
Synthesis Analysis
The synthesis of fluoronitro alkanes, which are structurally related to 5-Fluoro-2-nitroanisole, has been achieved through a multi-step process involving the displacement of iodide from perfluoroalkanes with sodium nitrite followed by oxidative nitration . This method showcases the potential for synthesizing fluorinated nitro compounds, which could be adapted for the synthesis of 5-Fluoro-2-nitroanisole.
Molecular Structure Analysis
While the papers provided do not directly discuss the molecular structure of 5-Fluoro-2-nitroanisole, they do provide insights into the structures of related compounds. For instance, the Ni(II) complexes with 5-nitroorotate ligands demonstrate how nitro and other functional groups can coordinate with metal ions, which could be relevant for understanding the coordination chemistry of 5-Fluoro-2-nitroanisole .
Chemical Reactions Analysis
The photoreaction of 2-fluoro-4-nitroanisole with n-hexylamine, which is structurally similar to 5-Fluoro-2-nitroanisole, results in fluoride and methoxy substitution. This reaction proceeds through different triplet excited states, indicating that the position of the fluoro and nitro groups on the anisole ring can influence the reaction pathway and the nature of the excited states involved . Additionally, the photosubstitution of 2-fluoro-4-nitroanisole with various amines suggests that nitrophenyl ethers, which are related to 5-Fluoro-2-nitroanisole, could serve as useful photoprobes in biochemical applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-Fluoro-2-nitroanisole can be inferred from related compounds. For example, the complexes of copper(II), nickel(II), and cobalt(II) with fluoronitroanilines exhibit a range of coordination geometries and magnetic properties, which are influenced by the presence of the fluoro and nitro groups . Similarly, the synthesis and characterization of fluorinated benzimidazole-substituted nitronyl nitroxides provide insights into the acidity and redox properties of fluorinated nitro compounds, which could be relevant for understanding the behavior of 5-Fluoro-2-nitroanisole under different conditions .
Scientific Research Applications
Fluorinated Compounds in Cancer Research
Fluorinated compounds, such as 5-Fluorouracil (5-FU), have significant applications in cancer research and treatment. Although not directly mentioning 5-Fluoro-2-nitroanisole, studies on fluorinated pyrimidines, including 5-FU, highlight the broader context of fluorinated compounds in oncology. These compounds interfere with DNA synthesis, showcasing their potential in palliating advanced cancer, particularly in tumors of the breast and gastrointestinal tract (Heidelberger & Ansfield, 1963). Further research delves into the synthesis methods of 5-FU and its analogs, emphasizing the role of fluorinated intermediates in creating effective cancer therapeutics (Gmeiner, 2020).
Fluorinated Liquid Crystals
The impact of fluorinated compounds extends into materials science, particularly in the development of fluorinated liquid crystals. These materials exhibit modified melting points, mesophase morphology, and optical properties due to the incorporation of fluorine atoms. Fluorinated liquid crystals find applications in display technologies and other commercial uses, indicating the potential utility of 5-Fluoro-2-nitroanisole in synthesizing new liquid crystal materials (Hird, 2007).
Energetic Materials Research
In the field of high-energy materials, the study of nitro-containing compounds like 5-Fluoro-2-nitroanisole is crucial. These studies often focus on the crystal structure, thermolysis, and applications of nitro compounds in energetic materials, providing insights into their potential uses in propellants, explosives, and pyrotechnics (Singh & Felix, 2003).
Fluorescence Imaging and Diagnosis
The application of fluorinated compounds in fluorescence imaging and diagnosis, especially in neuro-oncological surgery, showcases the utility of these molecules in enhancing the visualization of tumors. While not directly related to 5-Fluoro-2-nitroanisole, the research on intraoperative fluorophores, such as 5-aminolevulinic acid (5-ALA) and others, underlines the importance of fluorinated molecules in medical imaging and cancer surgery (Acerbi et al., 2022).
Safety And Hazards
The safety data sheet for 5-Fluoro-2-nitroanisole provides information on its hazards, including that it causes skin irritation, serious eye irritation, and is suspected of causing genetic defects . It also provides precautionary statements, such as obtaining special instructions before use, washing hands thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing locked up .
properties
IUPAC Name |
4-fluoro-2-methoxy-1-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO3/c1-12-7-4-5(8)2-3-6(7)9(10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKUSVNHZXUEFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381350 | |
Record name | 5-Fluoro-2-nitroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90381350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-nitroanisole | |
CAS RN |
448-19-1 | |
Record name | 5-Fluoro-2-nitroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90381350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-fluoro-2-methoxy-1-nitro-benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.